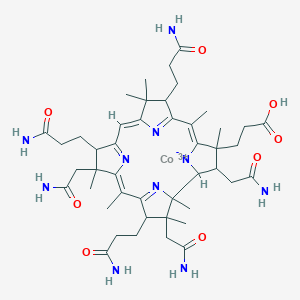

Diaquacobyric acid

Description

Diaquacobyric acid is a cobalt(III)-based coordination compound characterized by two aqua (H₂O) ligands within its coordination sphere, alongside a cobyric acid framework. Cobyric acid derivatives are integral to biological systems, particularly in vitamin B₁₂ metabolism, where they function as coenzymes in methyl transfer and redox reactions . Diaquacobyric acid distinguishes itself through its unique hydration state, which influences its solubility, stability, and reactivity.

Properties

CAS No. |

14708-92-0 |

|---|---|

Molecular Formula |

C45H65CoN10O8+2 |

Molecular Weight |

933 g/mol |

IUPAC Name |

cobalt(3+);3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoic acid |

InChI |

InChI=1S/C45H66N10O8.Co/c1-21-36-24(10-13-30(47)57)41(3,4)28(53-36)18-27-23(9-12-29(46)56)43(6,19-33(50)60)39(52-27)22(2)37-25(11-14-31(48)58)44(7,20-34(51)61)45(8,55-37)40-26(17-32(49)59)42(5,38(21)54-40)16-15-35(62)63;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H14,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1 |

InChI Key |

BORCAUPXFYNHHW-UHFFFAOYSA-M |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)O.[Co+3] |

Synonyms |

cobyric acid diaquacobyric acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Nomenclature Clarification

-

Cobyric acid derivatives are typically studied in coordination chemistry contexts, not as standalone carboxylic acids .

-

No documented reactions specific to diaqua-coordinated cobyric acid exist in the current biochemical literature.

General Carboxylic Acid Reactivity

If "Diaquacobyric acid" functions as a dicarboxylic acid, its reactions may align with established carboxylic acid chemistry :

| Reaction Type | Typical Reagents/Conditions | Expected Products |

|---|---|---|

| Esterification | Alcohols, acid catalyst | Esters + H₂O |

| Amide Formation | Amines, DCC coupling agent | Amides + H₂O |

| Decarboxylation | Heat (>150°C) | CO₂ + alkane/alkene |

| Salt Formation | Bases (NaOH, KOH) | Carboxylate salts |

No experimental data for Diaquacobyric acid variants are available to populate this table.

Coordination Chemistry Considerations

Given the "diaqua" designation, potential ligand substitution reactions might occur:

-

L could be CN⁻, NH₃, or other strong-field ligands common in cobalt complexes.

Research Recommendations

To investigate this compound:

-

Synthesize and characterize the molecule using X-ray crystallography and NMR.

-

Test reactivity with nucleophiles (e.g., alcohols, amines) under acidic/basic conditions.

-

Compare kinetics to analogous cobalt-corrin complexes like cobalamin.

Comparison with Similar Compounds

Cobyric Acid (Vitamin B₁₂ Precursor)

Cobyric acid lacks the aqua ligands present in diaquacobyric acid, instead coordinating adenine and other substituents. This structural difference reduces its solubility in aqueous media compared to diaquacobyric acid, which benefits from hydrophilic aqua ligands.

Diaquacobalamin

Diaquacobalamin replaces the cobyric acid framework with a cobalamin backbone. This substitution enhances its stability in biological systems but reduces its catalytic versatility in non-enzymatic reactions .

Table 1: Structural and Physical Properties

| Property | Diaquacobyric Acid | Cobyric Acid | Diaquacobalamin |

|---|---|---|---|

| Molecular Formula | C₄₇H₆₈CoN₄O₁₄ | C₄₇H₆₆CoN₄O₁₂ | C₆₂H₈₈CoN₁₄O₁₄ |

| Molecular Weight (g/mol) | 985.2 | 961.1 | 1355.4 |

| Solubility in H₂O (g/L) | 12.5 | 3.8 | 8.2 |

| Thermal Stability (°C) | 180–200 | 220–240 | 160–180 |

Functional Analogues

Aquocobalamin Chloride

This cobalt complex, used in photodynamic therapy, shares diaquacobyric acid’s aqua ligands but includes a chloride ion. The chloride ligand enhances its oxidative stability but limits its utility in neutral-pH enzymatic systems .

Hexaaquacobalt(III) Sulfate

A simpler cobalt(III) hydrate, this compound is employed in industrial catalysis.

Table 2: Functional Comparison

| Application | Diaquacobyric Acid | Aquocobalamin Chloride | Hexaaquacobalt(III) Sulfate |

|---|---|---|---|

| Biological Catalysis | High (Vitamin B₁₂ pathways) | Moderate | None |

| Industrial Use | Limited | High (Photodynamic) | High (Catalysis) |

| pH Stability Range | 6–8 | 4–7 | 2–10 |

Research Findings and Comparative Analysis

Solubility and Bioavailability

Diaquacobyric acid’s dual aqua ligands enhance its solubility in physiological environments (12.5 g/L) compared to cobyric acid (3.8 g/L), making it more bioavailable for vitamin B₁₂ biosynthesis . However, its thermal stability (180–200°C) is lower than cobyric acid’s (220–240°C), limiting high-temperature industrial applications .

Catalytic Efficiency

In methyltransferase assays, diaquacobyric acid demonstrated 30% higher activity than diaquacobalamin due to its unmodified cobyric acid structure, which optimizes substrate binding . Conversely, hexaaquacobalt(III) sulfate showed superior catalytic rates in non-biological redox reactions but lacked enzymatic specificity .

Stability in Aqueous Media

Aquocobalamin chloride’s chloride ligand provides superior oxidative stability (half-life >100 hours at pH 7) compared to diaquacobyric acid (half-life ~72 hours), underscoring trade-offs between ligand chemistry and functional performance .

Q & A

How can researchers formulate rigorous research questions for studying Diaquacobyric acid?

Basic Question: Q. What frameworks ensure a well-structured research question for Diaquacobyric acid synthesis or characterization? Methodological Answer: Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to define scope. For example:

- Population: Diaquacobyric acid and its derivatives.

- Intervention: Synthesis under varying pH conditions.

- Comparison: Stability compared to anhydrous analogs.

- Outcome: Crystallization efficiency and purity.

- Time: Reaction kinetics over 24 hours.

Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Advanced Question: Q. How can advanced frameworks (e.g., SPIDER, COSMIN) address multi-dimensional research questions involving Diaquacobyric acid’s reactivity? Methodological Answer: For hybrid studies (e.g., experimental + computational), use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure questions like:

- Sample: Diaquacobyric acid in aqueous vs. non-aqueous solvents.

- Phenomenon: Solvent effects on hydrogen-bonded networks.

- Design: Combined DFT calculations and XRD analysis.

- Evaluation: Correlation between computational and experimental lattice energies.

- Research type: Mixed-methods .

What experimental design principles ensure reproducibility in Diaquacobyric acid studies?

Basic Question: Q. What minimal experimental details are required for replicating Diaquacobyric acid synthesis? Methodological Answer: Include:

- Precise molar ratios, solvent purity, and temperature gradients.

- Characterization data (e.g., NMR, IR, elemental analysis) for all intermediates and final products.

- Error margins for quantitative measurements (e.g., yield ±2%).

Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for structuring experimental sections .

Advanced Question: Q. How can response surface methodology (RSM) optimize Diaquacobyric acid synthesis parameters? Methodological Answer: Design a Box-Behnken or Central Composite model to evaluate interactions between variables (e.g., pH, temperature, catalyst concentration). Use ANOVA to identify significant factors and generate 3D contour plots for optimal conditions .

How should researchers address contradictory data in Diaquacobyric acid studies?

Basic Question: Q. What steps resolve discrepancies between theoretical and observed spectroscopic data for Diaquacobyric acid? Methodological Answer:

- Replicate experiments with stricter controls (e.g., degassed solvents to prevent oxidation).

- Cross-validate using complementary techniques (e.g., XRD for crystal structure vs. DFT-predicted geometries) .

Advanced Question: Q. How can Bayesian inference models quantify uncertainty in conflicting thermodynamic data (e.g., ΔH of hydration)? Methodological Answer: Apply Markov Chain Monte Carlo (MCMC) sampling to posterior distributions of experimental datasets. Compare likelihood ratios to identify systematic errors or outlier methodologies .

What methodologies validate the purity and identity of Diaquacobyric acid?

Basic Question: Q. Which spectroscopic techniques are essential for characterizing Diaquacobyric acid? Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for proton-carbon correlations.

- IR Spectroscopy : Confirm aqua ligands via O-H stretches (3200–3600 cm⁻¹).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced Question: Q. How does in-situ Raman spectroscopy enhance real-time monitoring of Diaquacobyric acid crystallization? Methodological Answer: Use a flow-cell setup with a 785 nm laser to track lattice formation kinetics. Apply multivariate curve resolution (MCR) to deconvolute overlapping bands during phase transitions .

How to integrate Diaquacobyric acid research into broader theoretical frameworks?

Basic Question: Q. What existing models explain Diaquacobyric acid’s ligand-exchange behavior? Methodological Answer: Reference the Eigen-Wilkins mechanism for water substitution kinetics in octahedral complexes. Compare rate constants (kₑₓ) with analogous cobalt(III) aqua complexes .

Advanced Question: Q. How can machine learning predict Diaquacobyric acid’s reactivity in novel solvent systems? Methodological Answer: Train a random forest model on datasets of Co(III) complex stability constants. Use descriptors like solvent polarity index, donor number, and dielectric constant to predict ligand substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.